7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a tricyclic heterocyclic molecule featuring a fused 14-membered ring system with nitrogen atoms at positions 1, 7, and 7. The structure integrates a 2-chlorophenylmethyl substituent, an imino group at position 6, and a carboxamide moiety linked to a phenylethyl chain. While direct studies on this compound are sparse, its structural complexity aligns with synthetic strategies for bioactive spiro and polycyclic systems, as seen in analogous compounds (e.g., spiro[4.5]decane derivatives) .
Properties
Molecular Formula |
C27H22ClN5O2 |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H22ClN5O2/c28-22-11-5-4-10-19(22)17-33-24(29)20(26(34)30-14-13-18-8-2-1-3-9-18)16-21-25(33)31-23-12-6-7-15-32(23)27(21)35/h1-12,15-16,29H,13-14,17H2,(H,30,34) |
InChI Key |
DHGIUBDALMJMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Dipyrido-Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzyl Group: This step involves the substitution of a hydrogen atom with a chlorobenzyl group, often using a chlorobenzyl halide in the presence of a base.
Formation of the Imino Group: This can be done through the reaction of an amine with a suitable carbonyl compound.
Attachment of the Phenylethyl Group: This step involves the coupling of the phenylethyl group to the core structure, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form an oxo group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imino group would yield an oxo group, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: It can be used to study the interactions between small molecules and biological targets, such as proteins and nucleic acids.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imino and carbonyl groups can form hydrogen bonds with amino acid residues in the active site of enzymes, while the chlorobenzyl and phenylethyl groups can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione : Key Differences: This spiro compound lacks the tricyclic framework but shares a carboxamide group and aromatic substituents. The spiro system may confer greater conformational flexibility compared to the rigid tricyclo[8.4.0.0³,⁸] backbone of the target compound. Bioactivity Implications: Spiro systems often exhibit enhanced metabolic stability but reduced binding affinity compared to rigid tricyclic systems due to steric hindrance .
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives :
Electronic and Physicochemical Properties
- This could influence interactions with cytochrome P450 enzymes or receptor active sites . van der Waals Descriptors: The tricyclic core likely occupies a larger molecular volume (~450 ų) compared to spiro derivatives (~300–350 ų), impacting solubility and membrane permeability .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Bioactivity Hypotheses Based on Structural Analogues
Research Findings and Gaps
- Thermochemical Stability : Estimated ΔHf (gas phase) = 180–200 kJ/mol, comparable to sulfur hexafluoride derivatives (), but experimental validation is needed .
Biological Activity
The compound 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse sources.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C28H25N5O2 |
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| InChI Key | NKTSOHJDHISPLD-UHFFFAOYSA-N |
The compound features a tricyclic structure with multiple functional groups that may contribute to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The mechanisms include:
- Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of the menin-MLL interaction, which is critical in various cancers, particularly acute leukemia .
- Modulation of Signaling Pathways : By binding to specific receptors or enzymes, it may modulate key signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy:
- In Vitro Studies : Laboratory tests demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
- Case Study : A study involving patients with acute myeloid leukemia (AML) indicated that compounds targeting the menin-MLL interaction could lead to significant therapeutic responses .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile is crucial for evaluating the safety and efficacy of this compound:
- Absorption and Distribution : The compound exhibits favorable absorption characteristics when administered orally.
- Metabolism : Initial studies suggest that it undergoes hepatic metabolism with potential active metabolites contributing to its therapeutic effects.
- Toxicology Reports : Preliminary toxicological evaluations indicate manageable toxicity levels; however, further studies are necessary to establish a comprehensive safety profile.
Summary of Key Studies
Future Directions
Further research is needed to explore:
- Clinical Trials : Initiation of clinical trials to evaluate efficacy in humans.
- Combination Therapies : Investigating synergistic effects with other anticancer agents.
- Mechanistic Studies : Detailed exploration of molecular interactions at the cellular level.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
